Bienvenue dans la boutique en ligne BenchChem!

2,5-Dimethoxyamphetamine

Receptor pharmacology Binding affinity Structure-activity relationship

2,5-Dimethoxyamphetamine (2,5-DMA; CAS 2801-68-5) is a substituted phenethylamine that serves as the unsubstituted parent scaffold of the DOX (4-substituted-2,5-dimethoxyamphetamine) class of serotonergic compounds. It is a low-potency 5-HT2 receptor ligand that lacks robust psychoactive effects in humans at typical doses of 80–160 mg, in contrast to its 4-substituted derivatives.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 2801-68-5
Cat. No. B1679032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyamphetamine
CAS2801-68-5
Synonyms1-(2,5-dimethoxyphenyl)-2-aminopropane
2,5-dimethoxyamphetamine
2,5-dimethoxyamphetamine hydrochloride
2,5-dimethoxyamphetamine hydrochloride (+-)-isomer
2,5-dimethoxyamphetamine hydrochloride, (R)-isomer
2,5-dimethoxyamphetamine hydrochloride, (S)-isomer
2,5-dimethoxyamphetamine oxalate(1:1), (+-)-isomer
2,5-dimethoxyamphetamine sulfate(2:1)
2,5-dimethoxyamphetamine, (+-)-isomer
2,5-dimethoxyamphetamine, (R)-isomer
2,5-dimethoxyamphetamine, (S)-isome
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
InChIKeyLATVFYDIBMDBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxyamphetamine (CAS 2801-68-5): Procurement-Grade Characterization for the DOX Pharmacophore Core


2,5-Dimethoxyamphetamine (2,5-DMA; CAS 2801-68-5) is a substituted phenethylamine that serves as the unsubstituted parent scaffold of the DOX (4-substituted-2,5-dimethoxyamphetamine) class of serotonergic compounds. It is a low-potency 5-HT2 receptor ligand that lacks robust psychoactive effects in humans at typical doses of 80–160 mg, in contrast to its 4-substituted derivatives [1]. The compound is a positional isomer within the broader dimethoxyamphetamine (DMA) series and functions primarily as a research reference standard for pharmacological structure-activity relationship (SAR) studies, forensic analytical method development, and as a synthetic precursor or baseline comparator for more potent 4-substituted analogs [2].

Why 2,5-DMA Cannot Be Substituted by Other DOX Analogs or DMA Isomers in Research and Forensic Applications


Substitution of 2,5-dimethoxyamphetamine with a 4-substituted DOX analog (e.g., DOM, DOB, DOI) or a regioisomeric DMA (e.g., 2,4-DMA) introduces profound pharmacological and analytical shifts that preclude interchangeability. Addition of a 4-methyl group (converting 2,5-DMA to DOM) increases 5-HT2 receptor binding affinity by approximately 50-fold (Ki from 5,200 nM to 100 nM), transforming a low-potency ligand into a potent psychedelic [1]. Similarly, the six regioisomeric DMAs exhibit virtually identical EI mass spectra, creating a high risk of misidentification in forensic analysis when reference standards are absent [2]. For procurement purposes, these quantitative disparities mean that 2,5-DMA is uniquely suited as an inactive baseline comparator and analytical reference compound, while its analogs serve fundamentally different experimental roles.

Quantitative Differentiation Evidence: 2,5-Dimethoxyamphetamine Versus Its Closest Analogs


5-HT2 Receptor Binding Affinity: 2,5-DMA (Ki = 5,200 nM) vs. 4-Substituted DOX Derivatives

2,5-DMA exhibits substantially lower affinity at 5-HT2 receptors compared to its 4-substituted derivatives. In rat cortical homogenate binding assays using [3H]ketanserin, 2,5-DMA displays a Ki of 5,200 nM [1]. This affinity is 52-fold weaker than DOM (Ki = 100 nM) and 274-fold weaker than DOI (Ki = 19 nM) [1]. In a separate study using human receptors, 2,5-DMA did not display relevant submicromolar affinity at any tested 5-HT receptor subtype, whereas the 4-methyl analog DOM showed Ki values of 66–404 nM at 5-HT2 receptors [2].

Receptor pharmacology Binding affinity Structure-activity relationship

5-HT2C Receptor Functional Activation Potency: 2,5-DMA (EC50 = 124 nM) vs. 4-Alkyl Derivatives (EC50 = 0.13–3.2 nM)

In functional assays measuring Gαq-mediated signaling at the human 5-HT2C receptor, 2,5-DMA exhibits an EC50 of 124 nM [1]. This potency is 38- to 954-fold weaker than its 4-alkylated derivatives, which display EC50 values ranging from 0.13 to 3.2 nM [1]. The large gap in functional potency mirrors the binding affinity differential and confirms that 2,5-DMA is functionally distinct from its substituted analogs.

Functional pharmacology Receptor activation Gαq signaling

In Vivo Psychoactive Potency: 2,5-DMA (Human Dose 80–160 mg) vs. DOM (3–10 mg)

The human oral dose required for psychoactive effects reveals a dramatic potency difference between 2,5-DMA and its 4-methyl analog DOM. 2,5-DMA is reported to produce effects at doses of 80–160 mg, whereas DOM is active at 3–10 mg [1]. This approximately 16- to 27-fold higher dose requirement for 2,5-DMA is consistent with its much weaker in vitro receptor interactions. In drug discrimination studies in rats, 2,5-DMA also showed the highest ED50 (5.51 mg/kg, i.p.) compared to DOX analogs (ED50 range: 0.10–0.81 mg/kg) [1].

In vivo pharmacology Human psychopharmacology Dose-response

Blood-Brain Barrier Penetration: 2,5-DMA Exhibits the Lowest Brain/Plasma Ratio Among 4-Alkyl DOX Homologs

In mice, 2,5-DMA demonstrates a brain/plasma ratio that is the lowest among the tested 4-alkyl DOX derivatives. After systemic administration (2,5-DMA at 10 mg/kg s.c.), brain/plasma ratios across the series range from 3.9 to 14.7 [1]. Specifically, 2,5-DMA was reported to show the lowest brain/plasma ratio among DOM and its higher homologues [2]. The 4-methyl analog DOM, by comparison, achieves higher brain concentrations relative to plasma when administered at a lower dose (3 mg/kg vs. 10 mg/kg for 2,5-DMA), indicating more efficient brain partitioning for the substituted analog [1].

Pharmacokinetics Blood-brain barrier Brain penetration

CYP2D6 Metabolic Liability: 2,5-Dimethoxyamphetamine Derivatives as Competitive CYP2D6 Inhibitors with Quantified Ki Values

The 2,5-dimethoxyamphetamine scaffold undergoes CYP2D6-mediated O-demethylation as its primary metabolic pathway, and the class including 2,5-DMA derivatives acts as competitive inhibitors of CYP2D6 with quantified inhibition constants (Ki) [1]. For the DOX derivatives studied, Ki values ranged from 7.1 to 296 μM using recombinant CYP2D6 and 2.7–19.9 μM using human liver microsomes (HLM) [1]. While 2,5-DMA itself was not individually quantified in this particular CYP2D6 inhibition panel (the study focused on 4-substituted derivatives DOM, DOI, DOC, DOB, MDOB, and TMA-2), the shared 2,5-dimethoxy substitution pattern establishes that CYP2D6 is the principal metabolic isoform for the entire class [2]. This metabolic profile means that 2,5-DMA, when used as a research tool or reference standard, carries a known CYP2D6 interaction liability shared with its analogs, an important consideration for in vitro metabolism studies.

Drug metabolism Cytochrome P450 CYP2D6 inhibition

Forensic Analytical Differentiation: GC-MS and GC-IRD Resolution of 2,5-DMA from Its Five Regioisomeric DMAs

The six regioisomeric dimethoxyamphetamines (2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA) share identical molecular weight (C11H17NO2, MW 195.26) and produce highly similar electron ionization (EI) mass spectra, with 2,5-DMA characterized by an imine fragment base peak at m/z 44 and dimethoxybenzyl cation/radical cation fragments at m/z 151/152 [1]. This lack of mass spectral specificity, combined with potential chromatographic coelution, creates a high risk of misidentification without authentic reference material [1]. Perfluoroacylation of the amine group provides individual fragmentation pathways that enable discrimination between the six regioisomers, and capillary GC on a polar Rtx-200 stationary phase achieves resolution of the underivatized amines [1]. This analytical differentiation is critical for forensic laboratories that must unambiguously identify 2,5-DMA in seized samples or biological matrices.

Forensic toxicology GC-MS Isomer differentiation

Optimal Scientific and Forensic Use Cases for 2,5-Dimethoxyamphetamine (CAS 2801-68-5)


Inactive Baseline Control for 5-HT2 Receptor SAR Studies

2,5-DMA serves as the ideal negative control or low-activity baseline in structure-activity relationship studies of the DOX pharmacophore. With a 5-HT2 receptor Ki of 5,200 nM and no submicromolar affinity at human 5-HT receptor subtypes, it provides the reference point against which the affinity gains conferred by 4-position substitution can be quantified [1]. When designing a congeneric series, researchers can demonstrate that any observed serotonergic activity is attributable to the 4-substituent by comparing against 2,5-DMA as the unsubstituted parent .

Certified Analytical Reference Standard for Forensic Isomer Identification

In forensic toxicology laboratories, 2,5-DMA is procured as an authentic reference material to confirm the identity of seized or biological samples. Because all six DMA regioisomers produce near-identical EI mass spectra and may coelute on standard GC columns, a verified 2,5-DMA reference standard is essential for establishing retention time windows and mass spectral libraries [1]. The compound enables the development and validation of derivatization-based GC-MS methods (e.g., perfluoroacylation) that can unambiguously discriminate 2,5-DMA from its regioisomeric imposters [1].

Pharmacokinetic Probe for Brain Penetration Studies in Mice

2,5-DMA's distinct brain/plasma distribution profile—specifically its lower CNS partitioning relative to its 4-alkyl derivatives—makes it a useful comparator in preclinical pharmacokinetic studies. The compound requires a 3.3-fold higher systemic dose than DOM to achieve comparable brain concentrations (10 mg/kg vs. 3 mg/kg), and its brain/plasma ratio is the lowest in the series, ranging from 3.9 to 14.7 for the class [1]. This property enables researchers to investigate how incremental lipophilic substitution at the 4-position modulates blood-brain barrier penetration within a congeneric series [1].

Synthetic Precursor and Intermediate for DOX Derivative Production

2,5-DMA is the direct synthetic precursor for the entire DOX series of 4-substituted-2,5-dimethoxyamphetamines, including DOM, DOET, DOPR, DOBU, DOAM, DOB, and DOI [1]. For research groups or contract synthesis organizations producing these derivatives, procurement of high-purity 2,5-DMA (≥98% as typically supplied as the hydrochloride salt) is a prerequisite for subsequent 4-position functionalization via electrophilic substitution, halogenation, or alkylation reactions .

Quote Request

Request a Quote for 2,5-Dimethoxyamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.